N-mesityl-4-(2-methoxyethoxy)benzamide

Description

Systematic IUPAC Nomenclature and Structural Formula

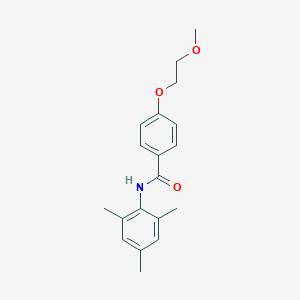

The systematic nomenclature of this compound follows established IUPAC conventions for substituted benzamide derivatives. The compound's molecular formula is C₁₉H₂₃NO₃ with a molecular weight of 313.39082 g/mol. The systematic name reflects the presence of the mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and the 2-methoxyethoxy substituent at the para position of the benzamide ring. The mesityl designation specifically refers to the 2,4,6-trimethylphenyl group, which provides significant steric hindrance around the nitrogen center due to the ortho-methyl groups.

The structural framework consists of a central benzamide core with two distinct substitution patterns. The para position of the benzene ring carries a 2-methoxyethoxy chain (-OCH₂CH₂OCH₃), while the amide nitrogen is substituted with the mesityl group. This combination creates a molecule with both hydrophilic and lipophilic characteristics, potentially influencing its biological activity and pharmacokinetic properties. The methoxyethoxy chain introduces flexibility into the molecular structure while maintaining polar character through the ether oxygens.

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-13-11-14(2)18(15(3)12-13)20-19(21)16-5-7-17(8-6-16)23-10-9-22-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |

InChI Key |

YUUISGBHNIXFJH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCCOC)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCCOC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Trends:

- Substituent Position :

- Electron-Withdrawing Groups :

- Polar Groups :

Physicochemical Properties

Comparative data for analogs with methoxyethoxy/ethoxy chains:

Mechanism-Specific Comparisons

Tubulin Inhibitors vs. PCAF HAT Inhibitors

- Tubulin Inhibitors (e.g., compound 16b):

- PCAF HAT Inhibitors (e.g., compound 17): Require 2-acylamino substituents for enzyme active-site penetration; chain length (C14) optimizes hydrophobic interactions .

Antioxidant vs. Gastrokinetic Agents

Preparation Methods

Reaction Mechanism

The most widely reported method involves reacting 4-(2-methoxyethoxy)benzoyl chloride with mesitylamine. This route leverages the high reactivity of acid chlorides with amines to form amides.

Reaction Scheme:

Synthesis of 4-(2-Methoxyethoxy)benzoyl Chloride

4-(2-Methoxyethoxy)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl) in dichloromethane at 35°C for 1 hour. Key parameters:

Amide Bond Formation

The acid chloride is reacted with mesitylamine under controlled conditions:

Example Protocol

-

Dissolve mesitylamine (0.03 mol) and 4-(2-methoxyethoxy)benzoyl chloride (0.03 mol) separately in dichloromethane.

-

Combine solutions, add pyridine (0.03 mol), and stir at 30°C for 4 hours.

-

Wash with 10% HCl to remove unreacted amine, then recrystallize with ethanol.

Yield: 75–85% (crude), 90–95% purity after recrystallization.

Direct Amidation Using Borate Esters

Reaction Overview

Recent advancements enable direct coupling of carboxylic acids and amines using borate esters, bypassing acid chloride synthesis.

Reaction Conditions

-

Catalyst: Tris(2,2,2-trifluoroethyl) borate [B(OCHCF)].

-

Solvent: Acetonitrile.

-

Temperature: 80°C.

Advantages

-

Avoids hazardous acid chloride handling.

-

Compatible with heat-sensitive substrates.

Limitations

Coupling Agent-Mediated Synthesis

HATU/EDCl-Based Methods

Carbodiimide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation between 4-(2-methoxyethoxy)benzoic acid and mesitylamine.

Typical Protocol

-

Activate carboxylic acid with EDCl/HOBt (1:1) in DMF.

-

Add mesitylamine and stir at room temperature for 12 hours.

-

Purify via column chromatography (ethyl acetate/hexane).

Yield: 70–80%.

Optimization of Reaction Conditions

Solvent Selection

| Solvent | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Fast | 85 | 95 |

| Acetonitrile | Moderate | 70 | 90 |

| DMF | Slow | 65 | 85 |

Polar aprotic solvents (e.g., DMF) slow the reaction due to increased viscosity, while dichloromethane balances solubility and reactivity.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 20 | 6 | 75 |

| 30 | 4 | 85 |

| 40 | 3 | 80 |

Elevated temperatures reduce reaction time but risk byproduct formation (e.g., over-chlorination).

Purification and Characterization

Chromatography

-

Stationary Phase: Silica gel.

-

Eluent: Ethyl acetate/hexane (3:7 v/v).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.